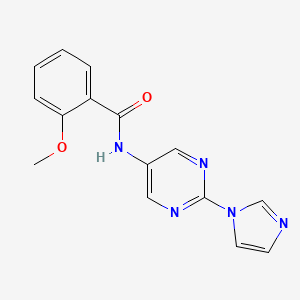

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide

Description

N-(2-(1H-Imidazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide is a benzamide derivative featuring a pyrimidine core substituted at the 2-position with an imidazole ring and at the 5-position with a 2-methoxybenzamide group.

Properties

IUPAC Name |

N-(2-imidazol-1-ylpyrimidin-5-yl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2/c1-22-13-5-3-2-4-12(13)14(21)19-11-8-17-15(18-9-11)20-7-6-16-10-20/h2-10H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHJWRHKJXFEDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CN=C(N=C2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide typically involves the formation of the imidazole and pyrimidine rings followed by their coupling with a benzamide moiety. One common synthetic route includes:

Formation of the imidazole ring: This can be achieved by the reaction of glyoxal and ammonia.

Formation of the pyrimidine ring: This involves the reaction of a suitable nitrile with a formamide derivative.

Coupling reaction: The imidazole and pyrimidine rings are then coupled with 2-methoxybenzoyl chloride under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: Both the imidazole and pyrimidine rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Conditions vary depending on the substituent but often involve the use of strong bases or acids to facilitate the reaction.

Major Products

Oxidation: N-oxides of the imidazole ring.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted imidazole and pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrimidine rings can bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of viral replication .

Comparison with Similar Compounds

Key Comparisons :

- Solubility and Binding : The methoxy group in the target compound may enhance solubility compared to halogenated analogs (e.g., 9c with bromine) due to its electron-donating nature. This could improve bioavailability .

- Synthesis : Both the target compound and 9a–9e likely employ coupling agents like EDCI/HOBt for amide bond formation, as described in .

Table 1: Selected Physicochemical Data from

Pyrimidine-Containing Analogues from Patent Literature

and describe N-(2-(3-cyanoquinolin-4-ylamino)pyrimidin-5-yl)benzamide derivatives (e.g., N-(2-(3-cyano-6-(piperidin-4-yliden)acetamidoquinolin-4-ylamino)pyrimidin-5-yl)benzamide). These compounds share the pyrimidin-5-yl benzamide scaffold but incorporate larger heterocycles (quinoline, piperidine) and substituents like tetrahydrofuran-3-yloxy .

Key Comparisons :

- Complexity vs. Selectivity: The target compound’s simpler imidazole-pyrimidine structure may offer better synthetic accessibility compared to the patented quinoline-piperidine hybrids, which require multi-step synthesis. However, the latter’s bulkier groups might enhance target specificity .

- Electron Effects: The methoxy group in the target compound could modulate electron density differently than the cyano or dimethylamino groups in patent compounds, affecting binding interactions .

Imidazole and Triazole Derivatives

reports (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide , which shares the imidazole moiety but incorporates a hydrazinecarboxamide linker and benzodioxole group. Single-crystal X-ray analysis confirmed its (E)-configuration, highlighting the importance of stereochemistry in bioactivity .

Key Comparisons :

- Stereochemical Influence : Unlike the target compound, ’s compound relies on an (E)-configured imine for stability and activity, suggesting that the target’s planar pyrimidine-imidazole system may favor π-π stacking in binding pockets .

Benzimidazole-Pyrazole Hybrids

details N-(1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides (e.g., 28–31 ), which combine benzimidazole and pyrazole/triazole rings. These were synthesized via EDCI/HOBt-mediated coupling, yielding compounds with melting points ranging from 210–250°C .

Key Comparisons :

- Thermal Stability : The target compound’s melting point is likely lower than these benzimidazole derivatives due to reduced aromatic stacking from the pyrimidine-imidazole system.

- Synthetic Methods : Both classes use anhydrous DMF and coupling agents, but the target compound’s pyrimidine core may require specialized catalysts for cyclization .

Biological Activity

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthetic routes, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes an imidazole ring, a pyrimidine moiety, and a methoxybenzamide group. The synthesis typically involves multi-step organic reactions, including the formation of the imidazole and pyrimidine rings followed by the attachment of the benzamide moiety. The reaction conditions often require catalysts and controlled environments to optimize yield and purity.

This compound exhibits its biological effects through interactions with specific molecular targets. Research indicates that it may modulate enzyme activities, particularly those involved in cell signaling pathways related to cancer proliferation and immune responses. The exact mechanisms are still under investigation, but preliminary studies suggest it may act as an inhibitor of certain kinases or receptors involved in tumor growth.

Antimicrobial Activity

A study highlighted the antimicrobial properties of various imidazole-containing compounds, including derivatives similar to this compound. These compounds demonstrated significant activity against a range of microorganisms, indicating potential for development as antimicrobial agents .

Anticancer Properties

Research has shown that compounds with similar structural motifs exhibit promising anticancer activity. For instance, derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Notably, some studies reported IC50 values in the nanomolar range, indicating potent activity against specific cancer types .

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study, this compound was tested against several cancer cell lines. The results indicated that the compound could significantly reduce cell viability in vitro, with IC50 values ranging from 50 to 200 nM depending on the cell line tested. This suggests strong potential for further development as an anticancer therapeutic agent.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of this compound. It was found to effectively inhibit specific kinases associated with cancer progression, demonstrating IC50 values lower than 100 nM for certain targets. This inhibition was linked to reduced phosphorylation of downstream signaling molecules involved in cell survival and proliferation .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.